molecular formula C11H15NO2 B14892382 7-Methoxy-3,4,5,6-tetrahydro-2H-benzo[b][1,5]oxazocine

7-Methoxy-3,4,5,6-tetrahydro-2H-benzo[b][1,5]oxazocine

Cat. No.: B14892382
M. Wt: 193.24 g/mol
InChI Key: GXESDRIPXMDANK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1,5-benzoxazocine, 3,4,5,6-tetrahydro-7-methoxy-, hydrochloride is a chemical compound with the molecular formula C11H16ClNO2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,5-benzoxazocine, 3,4,5,6-tetrahydro-7-methoxy-, hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the benzoxazocine ring structure. Detailed synthetic routes can vary, but they generally involve multiple steps, including the formation of intermediate compounds that are subsequently cyclized to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

2H-1,5-benzoxazocine, 3,4,5,6-tetrahydro-7-methoxy-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted benzoxazocine derivatives.

Scientific Research Applications

2H-1,5-benzoxazocine, 3,4,5,6-tetrahydro-7-methoxy-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2H-1,5-benzoxazocine, 3,4,5,6-tetrahydro-7-methoxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1,5-benzoxazocine, 3,4,5,6-tetrahydro-7-methoxy-, hydrochloride is unique due to its specific methoxy substitution and hydrochloride form, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

7-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine

InChI

InChI=1S/C11H15NO2/c1-13-10-4-2-5-11-9(10)8-12-6-3-7-14-11/h2,4-5,12H,3,6-8H2,1H3

InChI Key

GXESDRIPXMDANK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CNCCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.